Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate
Description
Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate is a heterocyclic ester featuring a 1,2,3-triazole ring substituted with a methyl group at the N1 position and a methyl propanoate moiety at the C4 position. This compound is of interest in medicinal chemistry due to the triazole scaffold’s versatility in drug design, particularly in modulating pharmacokinetic properties and target binding. The methyl ester group enhances solubility and serves as a metabolically labile prodrug motif.
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-(1-methyltriazol-4-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2/c1-5(7(11)12-3)6-4-10(2)9-8-6/h4-5H,1-3H3 |
InChI Key |
OHHUACMMORHAHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(N=N1)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high efficiency and selectivity. The general synthetic route involves the reaction of an alkyne with an azide in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as solvent choice, temperature, and catalyst concentration. For example, using acetonitrile as a solvent and copper(I) oxide as a catalyst can improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole N-oxides, while nucleophilic substitution can produce various substituted triazoles .
Scientific Research Applications
Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce apoptosis in cancer cells . Additionally, its inhibition of carbonic anhydrase involves binding to the enzyme’s active site, disrupting its catalytic activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Impact on Bioactivity : Compound 5a (aryl-substituted triazole) demonstrates potent COX-2 inhibition, suggesting that bulky aryl groups enhance target affinity. In contrast, the target compound’s 1-methyl group may prioritize metabolic stability over high-affinity binding .
- Hybrid Systems : Compound 10 incorporates both tetrazole and imidazole rings, which could improve acidity (tetrazole) and hydrogen-bonding capacity compared to the target’s simpler triazole framework .
- Non-Triazole Analogs: SY200255 highlights the role of ester groups in facilitating solubility and reactivity, even without a triazole core .
Physicochemical and Pharmacokinetic Properties
- Solubility : The methyl ester in the target compound enhances hydrophilicity compared to SY200255’s 4-chlorophenyl group, which may reduce aqueous solubility .
- Metabolic Stability : The 1-methyl group on the triazole likely slows oxidative metabolism relative to aryl-halogenated analogs (e.g., 5a ), which may undergo faster hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
